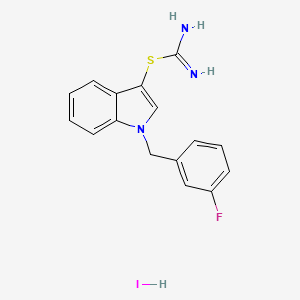
1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a useful research compound. Its molecular formula is C16H15FIN3S and its molecular weight is 427.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1049784-93-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H15FIN3S
- Molar Mass : 427.28 g/mol
- IUPAC Name : 1-(3-fluorobenzyl)-1H-indol-3-yl carbamimidothioate; hydroiodide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. For instance, it may exhibit inhibitory effects on acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment .
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, similar to other indole derivatives, which could have implications for mood disorders and anxiety .
In Vitro Studies
- Acetylcholinesterase Inhibition : In vitro assays demonstrated that this compound exhibits significant AChE inhibitory activity. The IC50 value was determined to be in the low micromolar range, indicating strong potential for therapeutic applications in Alzheimer's disease .
- Cytotoxicity Assays : The compound was evaluated for cytotoxic effects on various cancer cell lines. Results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its potential as a neuroprotective agent .
- Behavioral Studies : Behavioral assays indicated that the compound may exert anxiolytic effects, which were assessed using standard tests such as the elevated plus maze and open field tests .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S.HI/c17-12-5-3-4-11(8-12)9-20-10-15(21-16(18)19)13-6-1-2-7-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFIVFWGENWNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FIN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














